molecular formula C10H11N3S B460582 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile CAS No. 36860-48-7

2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

Cat. No. B460582
CAS RN: 36860-48-7
M. Wt: 205.28g/mol
InChI Key: UTKBYTULJUZJBI-UHFFFAOYSA-N
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Description

2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile (ADP) is an organic compound belonging to the class of thienopyridines. It has a wide range of applications in scientific research due to its unique chemical structure and properties. ADP has been used in a variety of laboratory experiments such as enzyme inhibition, protein-ligand binding, and drug discovery. Furthermore, ADP has been studied for its potential to modulate biochemical and physiological processes, as well as its therapeutic effects.

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Okuda et al. (2014) described the synthesis of related compounds, specifically evaluating their inhibitory activity on the formation of pentosidine, a marker for advanced glycation end products (Okuda, Itsuji, Hirota, & Sasaki, 2014).

  • Antimicrobial Properties : El-Essawy et al. (2010) synthesized derivatives based on thieno[2,3-b]pyridine and tested them for antimicrobial and antifungal activity, highlighting the potential of these compounds in treating microbial infections (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010).

  • Antiplatelet Aggregation Activity : Research by Okuda et al. (2013) involved synthesizing related heterocycles and evaluating their potential as inhibitors of platelet aggregation, an important aspect in cardiovascular research (Okuda, Nikaido, Hirota, & Sasaki, 2013).

  • Synthesis of Novel Compounds : Abdelriheem et al. (2015) focused on synthesizing new compounds incorporating thieno[2,3-b]pyridine, which could have various applications in material science and pharmacology (Abdelriheem, Ahmad, & Abdelhamid, 2015).

  • Development of New Heterocycles : Youssef (2009) explored the reactions of related compounds to develop new heterocyclic compounds, which are crucial in the development of new drugs and materials (Youssef, 2009).

  • Cyclization Reactions : Chigorina et al. (2019) studied reactions involving related compounds, leading to the creation of new heterocycles. Such research is fundamental in organic chemistry and drug discovery (Chigorina, Bespalov, & Dotsenko, 2019).

properties

IUPAC Name

4-amino-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-5-7-8-6-1-3-13(4-2-6)10(8)14-9(7)12/h6H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKBYTULJUZJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2SC(=C3C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

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